

Benchmarking Ibamun's Performance Against Other Menin Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: *Ibamun*

Cat. No.: B129899

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of a novel menin inhibitor, **Ibamun**, against other leading inhibitors in its class: Revumenib and Ziftomenib. The data presented is based on publicly available information and is intended to provide a comprehensive resource for researchers in the field of acute myeloid leukemia (AML) and other related malignancies.

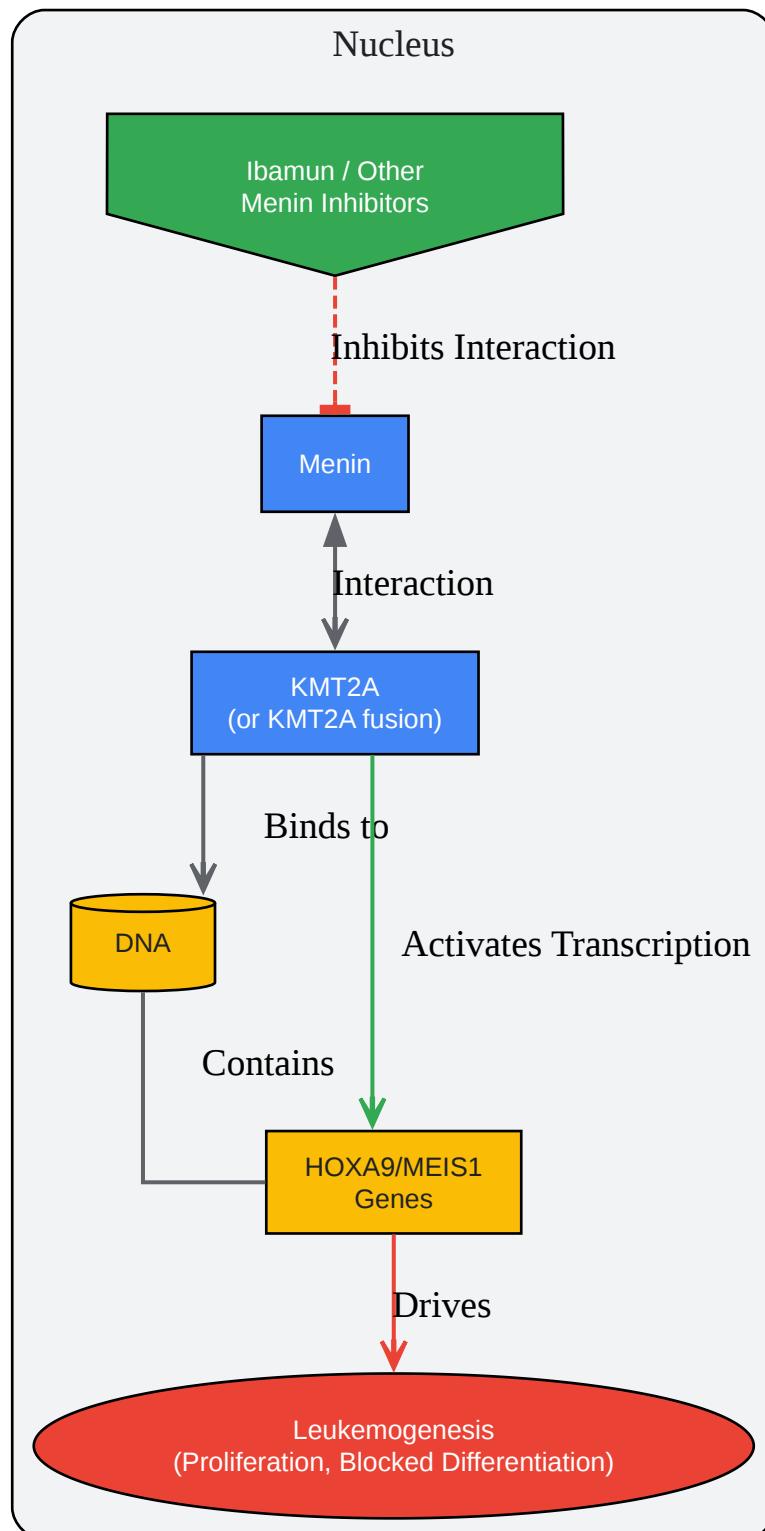
Introduction to Menin Inhibition

Menin is a nuclear scaffold protein that plays a crucial role in regulating gene expression. In certain types of acute leukemia, such as those with rearrangements of the KMT2A gene (formerly MLL) or mutations in the NPM1 gene, the interaction between menin and the KMT2A protein complex is essential for driving the leukemogenic program. This interaction maintains the expression of key oncogenes, including HOXA9 and MEIS1, which block cellular differentiation and promote proliferation.^{[1][2]} Menin inhibitors are a new class of targeted therapies designed to disrupt this critical protein-protein interaction, thereby restoring normal differentiation and inducing apoptosis in leukemia cells.^{[1][3]}

Mechanism of Action of Menin Inhibitors

Ibamun, Revumenib, and Ziftomenib share a common mechanism of action. They are small molecule inhibitors that bind to a pocket on the menin protein, directly preventing its interaction with KMT2A.^[4] This disruption of the menin-KMT2A complex leads to the downregulation of

downstream target genes like HOXA9 and MEIS1, ultimately inhibiting the proliferation of leukemia cells and promoting their differentiation into mature myeloid cells.[5][6]



[Click to download full resolution via product page](#)**Figure 1:** Simplified signaling pathway of menin-KMT2A interaction and its inhibition.

Comparative Performance Data

The following tables summarize the in vitro potency of **Ibamun** (using publicly available data for DSP-5336/Enzomenib), Revumenib, and Ziftomenib.

Table 1: Biochemical Assay Data

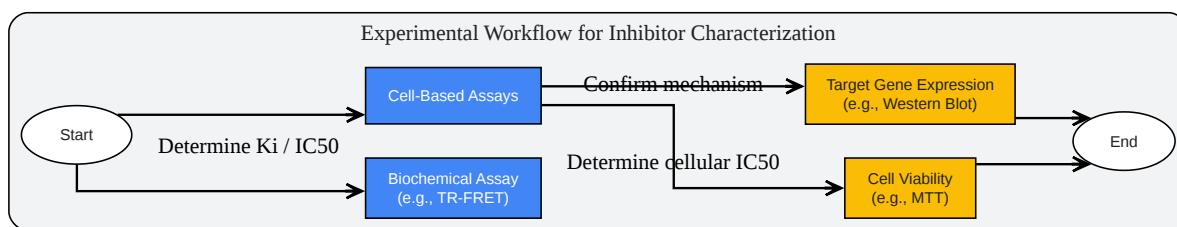
Inhibitor	Assay Type	Target	Ki (nM)	IC50 (nM)
Ibamun (DSP-5336)	TR-FRET	Menin-MLL Interaction	-	≤ 50[5]
Revumenib	Not Specified	Menin-MLL Interaction	0.149[3][7]	-
Ziftomenib	Not Specified	Menin-MLL Interaction	-	< 25[8]

Table 2: Cell-Based Assay Data

Inhibitor	Cell Line	Cell Type	IC50 (nM)
Ibamun (DSP-5336)	MV4-11 (MLL-AF4)	Human AML	10-30[5]
MOLM-13 (MLL-AF9)	Human AML	10-30[5]	
KOPN-8 (MLL-ENL)	Human ALL	10-30[5]	
OCI-AML3 (NPM1 mut)	Human AML	10-30[5]	
Revumenib	MV4-11, RS4;11, MOLM-13, KOPN-8	Human Leukemia	10-20[9]
Ziftomenib	MOLM13, MV411, OCI-AML2 (MLL-r)	Human AML	< 25[8]
OCI-AML3 (NPM1 mut)	Human AML	< 25[8]	

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are protocols for key assays used in the characterization of menin inhibitors.



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